4-(N-butyl-N-methylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(N-butyl-N-methylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H22N4O6S and its molecular weight is 422.46. The purity is usually 95%.
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Biological Activity
The compound 4-(N-butyl-N-methylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Features:
- Contains a sulfamoyl group which is known for its role in medicinal chemistry.
- The presence of a dioxin moiety may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The oxadiazole and dioxin moieties are often associated with the inhibition of tumor growth and induction of apoptosis in various cancer cell lines.
Mechanism of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation: It could modulate signaling pathways that regulate cell survival and apoptosis.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.
Case Study:
In a study evaluating various sulfamoyl derivatives against bacterial strains, the compound demonstrated moderate inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays: Showed a dose-dependent reduction in viability of cancer cell lines (e.g., MCF-7 and HeLa).
- Apoptosis Assays: Indicated that the compound induces apoptosis through caspase activation.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential:
- Tumor Xenograft Models: Administration of the compound resulted in significant tumor size reduction compared to control groups.
Data Tables
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-4-9-22(2)29(24,25)14-7-5-13(6-8-14)16(23)19-18-21-20-17(28-18)15-12-26-10-11-27-15/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSGTVKGWKCPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.